Cyclohexanone, 2-[(4-methylphenyl)methylene]-6-(phenylmethylene)-
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Overview
Description
Cyclohexanone, 2-[(4-methylphenyl)methylene]-6-(phenylmethylene)- is an organic compound with a complex structure that includes a cyclohexanone core substituted with two methylene groups, each bonded to a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexanone, 2-[(4-methylphenyl)methylene]-6-(phenylmethylene)- typically involves the condensation of cyclohexanone with appropriate benzaldehyde derivatives under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the formation of the methylene bridges between the cyclohexanone and the benzaldehyde derivatives.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Cyclohexanone, 2-[(4-methylphenyl)methylene]-6-(phenylmethylene)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes
Scientific Research Applications
Cyclohexanone, 2-[(4-methylphenyl)methylene]-6-(phenylmethylene)- has several scientific research applications:
Chemistry: It is used as a starting material for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Cyclohexanone, 2-[(4-methylphenyl)methylene]-6-(phenylmethylene)- involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor or activator of specific enzymes, affecting metabolic processes. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Cyclohexanone, 2-methyl-
- Cyclohexanone, 4-methyl-
Uniqueness
Cyclohexanone, 2-[(4-methylphenyl)methylene]-6-(phenylmethylene)- is unique due to its specific substitution pattern and the presence of two methylene-bridged phenyl groups. This structure imparts distinct chemical properties and reactivity compared to other cyclohexanone derivatives.
Properties
CAS No. |
57083-25-7 |
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Molecular Formula |
C21H20O |
Molecular Weight |
288.4 g/mol |
IUPAC Name |
2-benzylidene-6-[(4-methylphenyl)methylidene]cyclohexan-1-one |
InChI |
InChI=1S/C21H20O/c1-16-10-12-18(13-11-16)15-20-9-5-8-19(21(20)22)14-17-6-3-2-4-7-17/h2-4,6-7,10-15H,5,8-9H2,1H3 |
InChI Key |
XDIRNKKHCXQCNK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C=C2CCCC(=CC3=CC=CC=C3)C2=O |
Origin of Product |
United States |
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